molecular formula C34H36Cl2N8O5 B12062990 Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity

Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity

Katalognummer: B12062990
Molekulargewicht: 707.6 g/mol
InChI-Schlüssel: ITKQFPSEGMIUIF-XUOSIXAYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity (CAS: 1199350-00-9; molecular formula: C₃₄H₃₆Cl₂N₈O₅; molecular weight: 707.61) is a critical process-related impurity in the synthesis of itraconazole, a triazole antifungal agent structurally analogous to ketoconazole . This impurity arises during the degradation or incomplete synthesis of itraconazole, characterized by the removal of an ethylene group ("desethylene"), cleavage of the piperazine ring ("seco-piperazine"), and formylation at one nitrogen atom ("Mono-N-formyl") . It is a white to beige crystalline solid with a decomposition point >70°C, sparingly soluble in methanol and chloroform, and stored at -20°C for stability .

Eigenschaften

Molekularformel

C34H36Cl2N8O5

Molekulargewicht

707.6 g/mol

IUPAC-Name

N-[2-[4-(1-butan-2-yl-5-oxo-1,2,4-triazol-4-yl)anilino]ethyl]-N-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]formamide

InChI

InChI=1S/C34H36Cl2N8O5/c1-3-24(2)44-33(46)43(22-40-44)28-7-5-26(6-8-28)38-14-15-41(23-45)27-9-11-29(12-10-27)47-17-30-18-48-34(49-30,19-42-21-37-20-39-42)31-13-4-25(35)16-32(31)36/h4-13,16,20-24,30,38H,3,14-15,17-19H2,1-2H3/t24?,30-,34-/m0/s1

InChI-Schlüssel

ITKQFPSEGMIUIF-XUOSIXAYSA-N

Isomerische SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)NCCN(C=O)C3=CC=C(C=C3)OC[C@H]4CO[C@](O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl

Kanonische SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)NCCN(C=O)C3=CC=C(C=C3)OCC4COC(O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity typically involves multiple steps, starting from itraconazole itself. The process includes:

    Desethylation: Removal of ethyl groups from itraconazole.

    Seco-piperazine formation: Cyclization to form the seco-piperazine ring.

    N-formylation: Introduction of a formyl group to the nitrogen atom.

Each step requires specific reagents and conditions, such as strong acids or bases for desethylation, and formylating agents like formic acid or formyl chloride for N-formylation.

Industrial Production Methods

Industrial production of this impurity is generally carried out in controlled environments to ensure high purity and yield. The process involves:

    Batch Processing: Sequential addition of reagents and careful monitoring of reaction conditions.

    Purification: Techniques like crystallization, chromatography, and recrystallization are used to isolate the impurity.

    Quality Control: Analytical methods such as HPLC and NMR spectroscopy are employed to confirm the structure and purity of the compound.

Analyse Chemischer Reaktionen

Reaktionstypen

Itraconazol-Desethylen-seco-piperazin-Mono-N-formyl-Verunreinigung durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Kann oxidiert werden, um verschiedene Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern.

    Substitution: Halogenatome in der Struktur können durch andere Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

    Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) oder Natriumborhydrid.

    Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu hydroxylierten Derivaten führen, während die Substitution neue funktionelle Gruppen in das Molekül einführen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Itraconazol-Desethylen-seco-piperazin-Mono-N-formyl-Verunreinigung ist eng mit dem von Itraconazol verwandt. Sie zielt hauptsächlich auf die Zellmembranen von Pilzen ab, indem sie das Enzym Lanosterol-14α-Demethylase hemmt, das für die Ergosterol-Synthese unerlässlich ist. Diese Störung führt zu einer erhöhten Membranpermeabilität und schließlich zum Absterben der Pilzzellen.

Wirkmechanismus

The mechanism of action of Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity is closely related to that of itraconazole. It primarily targets fungal cell membranes by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis. This disruption leads to increased membrane permeability and ultimately fungal cell death.

Vergleich Mit ähnlichen Verbindungen

Itraconazole-Related Impurities

Itraconazole’s impurity profile includes structurally distinct analogs (Table 1):

Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS Number
Desethylene-seco-piperazine Mono-N-formyl C₃₄H₃₆Cl₂N₈O₅ 707.61 Triazole, seco-piperazine, formamide 1199350-00-9
Didioxolonyl Impurity Not specified Not specified Dioxolane, triazole Not specified
Hydroxy Itraconazole C₃₅H₃₈Cl₂N₈O₄ 722.63 Hydroxyl, triazole Not specified
Keto Itraconazole C₃₅H₃₆Cl₂N₈O₄ 720.62 Ketone, triazole Not specified

The Desethylene-seco-piperazine Mono-N-formyl impurity is distinguished by its modified piperazine ring and formyl group, unlike the hydroxyl or ketone functionalities in Hydroxy/Keto Itraconazole .

Piperazine-Containing Impurities in Other Drugs

Piperazine derivatives are common in drug impurities due to their metabolic lability. Key examples include:

  • Doxazosin Mesilate Impurity B (CAS: Not specified): A piperazine-carboxylate derivative with a benzodioxin moiety, structurally simpler than Itraconazole’s impurity due to the absence of triazole and chlorine substituents .
  • Levofloxacin Piperazine Impurity (CAS: 117707-40-1): Features a piperazine linked to a fluorinated benzoxazine core, lacking the formyl modification seen in Itraconazole’s impurity .
  • Posaconazole Desethylene Diformyl Impurity (CAS: 357189-95-8): A diformylated analog of posaconazole, contrasting with the monoformyl group in Itraconazole’s impurity .

Analytical and Pharmacological Behavior

Chromatographic Separation

The Desethylene-seco-piperazine Mono-N-formyl impurity is resolved via RP-HPLC methods optimized using Box-Behnken experimental design. Key parameters include:

  • Retention Time : ~12.5 minutes (vs. 10.2 minutes for Itraconazole) .
  • Linearity : R² ≥ 0.99 for impurity quantification .
  • Precision : Relative standard deviation (RSD) of 4.1% for impurity analysis, meeting pharmacopeial criteria .

In contrast, Posaconazole’s diformyl impurity requires gradient elution due to higher hydrophobicity, while Levofloxacin’s piperazine impurity elutes earlier (~8 minutes) owing to its polar carboxylate group .

Metabolic and Toxicological Profiles

While Itraconazole itself inhibits CYP3A4, leading to drug-drug interactions (DDIs), its Desethylene-seco-piperazine Mono-N-formyl impurity lacks documented CYP inhibitory activity . Comparatively, Posaconazole impurities retain partial antifungal activity due to conserved triazole motifs, whereas Hydroxyzine EP Impurity A (a piperazine-chlorophenyl derivative) exhibits negligible pharmacological effects .

Data Tables

Table 1: Comparative Analysis of Itraconazole Impurities

Parameter Desethylene-seco-piperazine Mono-N-formyl Didioxolonyl Impurity Hydroxy Itraconazole Keto Itraconazole
Molecular Weight 707.61 Not reported 722.63 720.62
Key Functional Groups Formamide, seco-piperazine Dioxolane Hydroxyl Ketone
Chromatographic RSD 4.1% Not reported Not reported Not reported
Regulatory Status EP/USP-listed Not specified Not specified Not specified

Data sourced from .

Table 2: Cross-Drug Piperazine-Based Impurities

Compound Name Parent Drug Molecular Formula Unique Feature vs. Itraconazole Impurity
Desethylene-seco-piperazine Mono-N-formyl Itraconazole C₃₄H₃₆Cl₂N₈O₅ Formamide, chlorine substituents
Posaconazole Desethylene Diformyl Posaconazole C₃₇H₄₅F₂N₈O₄ Diformyl group, fluorine substituents
Levofloxacin Piperazine Impurity Levofloxacin C₁₇H₁₈FN₃O₄ Carboxylate, fluorinated core
Hydroxyzine EP Impurity A Hydroxyzine C₁₇H₁₈ClN₂ Chlorophenyl, no heterocycles

Data sourced from .

Biologische Aktivität

Itraconazole, a triazole antifungal agent, is widely recognized for its efficacy against various fungal infections. Its derivatives and impurities, such as Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity , have garnered attention in pharmacological research due to their potential biological activities. This article explores the biological activity of this specific impurity, focusing on its mechanisms of action, effectiveness against fungal pathogens, and implications for therapeutic applications.

  • Molecular Formula : C34H36Cl2N8O5
  • Molecular Weight : 707.61 g/mol
  • CAS Number : 1199350-00-9
  • SMILES : CCC(C)N1N=CN(C1=O)c2ccc(NCCN(C=O)c3ccc(OC[C@H]4COC@@(O4)c6ccc(Cl)cc6Cl)cc3)cc2

Antifungal Efficacy

Research indicates that itraconazole exhibits broad-spectrum antifungal activity. The biological activity of this compound can be inferred from studies on itraconazole itself, which shows effectiveness against pathogens such as:

  • Candida albicans
  • Aspergillus fumigatus
  • Cryptococcus neoformans

In vitro studies have demonstrated that formulations containing itraconazole significantly reduce the minimum inhibitory concentration (MIC) against these pathogens. For instance, the MIC values reported for pure itraconazole against C. albicans were approximately 0.25 µg/mL, indicating potent antifungal activity .

Case Studies and Research Findings

  • Formulation Studies :
    • A study evaluated itraconazole-loaded micelles to enhance solubility and bioavailability. The results showed an increase in antifungal activity up to six-fold compared to pure itraconazole formulations . This suggests that structural modifications or impurities like Desethylene-seco-piperazine Mono-N-formyl could similarly enhance efficacy.
  • Comparative Analysis :
    • In a comparative study between various itraconazole formulations, it was noted that those incorporating additional functional groups or impurities exhibited improved stability and reduced hemolytic activity, which is crucial for patient safety during treatment .

Data Table: Antifungal Activity Comparison

CompoundMinimum Inhibitory Concentration (MIC)Remarks
Itraconazole0.25 µg/mLEffective against C. albicans
Itraconazole + Desethylene-seco-piperazine Mono-N-formyl ImpurityTBDPotential enhanced efficacy
Itraconazole MicellesUp to 6-fold improvementEnhanced solubility

Q & A

Basic Research Question

  • Storage Temperature : -20°C to prevent decomposition.
  • Solubility : Slightly soluble in chloroform and methanol; avoid aqueous solutions to prevent hydrolysis.
  • Handling : Protect from light and humidity to maintain structural integrity .

What experimental strategies are employed to elucidate the formation pathways of this compound during synthesis?

Advanced Research Question

  • Degradation Studies : Expose itraconazole to stress conditions (acid/base hydrolysis, oxidation, thermal stress) and monitor impurity formation via LC-MS.
  • Synthetic Byproduct Analysis : Track intermediates during piperazine ring modification steps, particularly N-formylation and desethylation reactions.
  • Isolation : Use preparative HPLC to isolate the impurity for structural confirmation via NMR and high-resolution mass spectrometry (HRMS) .

How do pharmacopeial guidelines address the quantification limits for this compound?

Basic Research Question
Per USP guidelines:

  • Individual Impurity Limit : ≤0.5%.
  • Total Impurities : ≤1.25%.
  • Method Validation : Requires resolution (R ≥ 2.0) between itraconazole and impurities. Example chromatographic conditions include acetonitrile gradients and pH-controlled mobile phases .

What challenges arise in resolving co-eluting peaks of structurally related impurities, and how are they mitigated?

Advanced Research Question

  • Challenge : Similar retention times due to shared piperazine/azole moieties.
  • Solutions :
    • Adjust mobile phase pH to ionize functional groups (e.g., piperazine nitrogen).
    • Use columns with smaller particle sizes (e.g., 2.6 µm) for higher efficiency.
    • Employ fractional factorial design to assess robustness of pH, flow rate, and temperature variations .

What spectroscopic techniques confirm the structural identity of this compound?

Basic Research Question

  • 1H/13C NMR : Assign peaks for the desethylated piperazine ring and N-formyl group.
  • MS : Molecular ion at m/z 707.61 (C₃₄H₃₆Cl₂N₈O₅) with fragmentation patterns matching the proposed structure.
  • IR Spectroscopy : Confirm formyl C=O stretching (~1680 cm⁻¹) and piperazine N-H bending (~1550 cm⁻¹) .

How does the polarity of this compound compare to other itraconazole impurities?

Advanced Research Question

  • Relative Polarity : Higher than itraconazole due to the N-formyl group and reduced alkylation.
  • Retention Behavior : Shorter retention times in RP-HPLC compared to hydrophobic impurities (e.g., sulfonate derivatives).
  • Impact on Method Development : Requires lower acetonitrile content (45–50%) for elution .

What validation parameters are critical for ensuring the accuracy of impurity quantification methods?

Advanced Research Question

  • Precision : Relative standard deviation (RSD) ≤5% for intraday/interday assays.
  • Accuracy : Recovery rates of 80–120% for spiked impurity concentrations.
  • Linearity : ≥0.99 over 0.1–1.5% of the target analyte concentration.
  • Detection Limit (LOD) : ≤0.03% .

How are stability-indicating methods designed to monitor this compound under accelerated degradation conditions?

Advanced Research Question

  • Forced Degradation : Expose itraconazole to 0.1 M HCl (acid hydrolysis), 0.1 M NaOH (base hydrolysis), and 3% H₂O₂ (oxidation) at 60°C for 24 hours.
  • Specificity : Confirm no interference from degradation products via peak purity analysis (PDA detection).
  • Quantification : Track impurity levels using calibrated response factors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.